molecular formula C13H14BrN3O3 B13511822 tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate

tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate

Cat. No.: B13511822
M. Wt: 340.17 g/mol
InChI Key: YKEIUZFIFKCEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate is a synthetic intermediate belonging to the quinazolinone class of compounds, which are extensively investigated for their diverse pharmacological profiles . The core quinazolinone structure is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities . The bromine atom at the 7-position of the quinazoline ring provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to generate a library of analogs for structure-activity relationship (SAR) studies . The tert-butyloxycarbonyl (Boc) protecting group safeguards the amine functionality and can be readily removed under mild acidic conditions to unveil a free amine for subsequent derivatization . This compound is primarily valued as a key building block in organic synthesis and drug discovery research for the development of novel therapeutic agents . It is supplied with supporting analytical data (e.g., HPLC, NMR, LC-MS) to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H14BrN3O3

Molecular Weight

340.17 g/mol

IUPAC Name

tert-butyl N-(7-bromo-2-oxo-1H-quinazolin-4-yl)carbamate

InChI

InChI=1S/C13H14BrN3O3/c1-13(2,3)20-12(19)17-10-8-5-4-7(14)6-9(8)15-11(18)16-10/h4-6H,1-3H3,(H2,15,16,17,18,19)

InChI Key

YKEIUZFIFKCEIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=O)NC2=C1C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate

Synthetic Route Overview

The preparation typically involves the construction of the quinazolinone ring system followed by functionalization and protection steps. The key steps include:

  • Formation of the quinazolinone core from anthranilic acid derivatives or isatoic anhydrides.
  • Introduction of the bromine substituent at the 7-position.
  • Installation of the tert-butyl carbamate protecting group on the nitrogen at the 4-position.

Detailed Synthetic Steps

Starting Materials and Initial Cyclization
  • Isatoic Anhydride or Anthranilic Acid Derivatives: The synthesis often begins with 7-bromoanthranilic acid or its isatoic anhydride derivative.
  • Cyclization: Heating the isatoic anhydride with an appropriate amine leads to the formation of 2-aminobenzamide intermediates. These intermediates undergo cyclization to form the quinazolinone core.
Formation of the Carbamate Group
  • The tert-butyl carbamate group is introduced by reacting the amine functionality at the 4-position with di-tert-butyl dicarbonate (Boc2O) or similar carbamoylating agents under basic conditions. This step protects the amine and stabilizes the molecule for further reactions or biological testing.

Alternative Synthetic Approaches

  • One-Pot Procedures: Some methods employ one-pot reactions where the intermediate 2-aminobenzamide is converted directly into the quinazolinone followed by carbamate formation without isolation of intermediates, improving efficiency and yield.
  • Use of Coupling Agents: For analogues and derivatives, coupling agents such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate (COMU) are used to facilitate amide bond formation during carbamate installation or side-chain modifications.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes/Outcome
Cyclization Heating isatoic anhydride with amine in ethanol or refluxing solvent Forms 2-aminobenzamide intermediate
Quinazolinone formation Treatment with carbon disulfide and potassium hydroxide Cyclizes to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Carbamate protection Reaction with di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) Protects amine as tert-butyl carbamate
Bromination (if not pre-introduced) Electrophilic aromatic substitution with brominating agents Introduces bromine at 7-position

Structure-Activity Relationship (SAR) and Derivative Synthesis

  • The quinazolinone scaffold is amenable to various substitutions, including at the 7-position (e.g., halogens like bromine) and modifications on the carbamate group.
  • The sulfur atom in related triazoloquinazolinone derivatives is essential for activity, and modifications such as methylation lead to loss of activity, emphasizing the importance of precise functional group placement.
  • Derivatives with different substituents on the aromatic ring and side chains have been synthesized to optimize biological activity, solubility, and metabolic stability.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition
Starting Material 7-Bromoanthranilic acid or isatoic anhydride
Cyclization Solvent Ethanol or refluxing polar solvents
Carbamate Formation Agent Di-tert-butyl dicarbonate (Boc2O)
Reaction Temperature 60–100 °C (varies by step)
Reaction Time Several hours to overnight
Purification Methods Filtration, recrystallization, chromatography

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Reduction Reactions: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form quinazolinone derivatives with higher oxidation states.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed:

  • Substituted quinazolinone derivatives
  • Reduced quinazolinone alcohols
  • Oxidized quinazolinone derivatives

Scientific Research Applications

Chemistry: tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate is used as an intermediate in the synthesis of various quinazolinone-based compounds. These compounds are valuable in medicinal chemistry for the development of new drugs with potential therapeutic applications.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its derivatives have shown promise in inhibiting the growth of certain cancer cell lines and pathogenic microorganisms.

Medicine: Quinazolinone derivatives, including this compound, are being investigated for their potential use as therapeutic agents in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.

Industry: The compound can be used as a building block in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.

Mechanism of Action

The exact mechanism of action of tert-butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate is not well-documented. quinazolinone derivatives are known to exert their effects through various molecular targets and pathways. These may include:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Interaction with DNA: Some quinazolinone derivatives can intercalate into DNA, affecting DNA replication and transcription.

    Modulation of Receptor Activity: The compound may interact with cellular receptors, modulating their activity and influencing signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected tert-Butyl Carbamates

Compound Name (CAS No.) Core Structure Key Substituents Molecular Weight (g/mol) Applications/Notes
tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate Quinazolinone 7-Bromo, 4-carbamate ~356.17 Intermediate for kinase inhibitors
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (1330069-67-4) Cyclopentane 2-Hydroxy, 1-carbamate 229.29 Chiral building block in API synthesis
(R)-tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate (486460-23-5) Triazolo-pyrazine Trifluoromethyl, aryl fluorides 507.43 Preclinical candidate (anticancer)
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (473839-06-4) Piperidine 3-Methyl, 4-carbamate ~228.30 Neurological drug intermediate

Key Observations:

Core Heterocycle Diversity: The quinazolinone core in the target compound contrasts with cyclopentane, piperidine, or triazolo-pyrazine cores in others. Quinazolinones are electron-deficient, favoring interactions with ATP-binding pockets in kinases, whereas triazolo-pyrazines (e.g., ) may target protease-activated receptors. Cyclopentane and piperidine derivatives (e.g., ) are often used to introduce conformational rigidity or chirality in APIs.

Substituent Effects :

  • Bromine vs. Trifluoromethyl : The 7-bromo group in the target compound enables Suzuki-Miyaura cross-coupling for diversification, while trifluoromethyl groups (e.g., ) enhance metabolic stability and lipophilicity.
  • Hydroxy vs. Methyl : Hydroxy groups (e.g., ) facilitate hydrogen bonding but require protection during synthesis, whereas methyl groups (e.g., ) improve passive membrane diffusion.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~356 vs. 229–507 g/mol) may impact bioavailability, necessitating formulation adjustments compared to smaller analogs.

Biological Activity

tert-Butyl (7-bromo-2-oxo-1,2-dihydroquinazolin-4-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C13_{13}H14_{14}BrN3_3O3_3
  • Molecular Weight : 340.17 g/mol
  • CAS Number : 2639439-52-2

Synthesis

The synthesis typically involves the formation of the quinazoline core followed by bromination and carbamate formation. Details of the synthetic route can vary, but it generally includes:

  • Formation of the quinazoline structure.
  • Bromination at the 7-position.
  • Introduction of the tert-butyl carbamate group.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds containing quinazoline structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, which are crucial in cancer cell signaling pathways.

Antimicrobial Activity

Some studies have reported antimicrobial activity against various pathogens. The presence of the bromine atom and the quinazoline moiety may enhance the compound's interaction with microbial targets.

Study 1: Anticancer Properties

A study published in Medicinal Chemistry evaluated several quinazoline derivatives for their ability to inhibit tumor growth. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .

Study 2: Antimicrobial Screening

In a screening for antimicrobial agents, derivatives resembling this compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting potential as an antimicrobial agent .

Comparative Table of Biological Activities

Activity Type Compound IC50/Activity Level
AnticancerSimilar Quinazoline DerivativeLow µM range
AntimicrobialQuinazoline DerivativeSignificant inhibition zones

Q & A

Q. Table 1. Key Synthetic Parameters for Brominated Intermediates

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, DCM, -78°C85–90
BrominationNBS, DMF, 0°C → RT75–80
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C70–85

Q. Table 2. SHELXL Refinement Statistics for Crystal Structures

ParameterTypical RangeExample ValueReference
R1 (I > 2σ(I))0.03–0.050.041
wR2 (all data)0.08–0.120.098
CCDC DepositionCCDC 1234567

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.